1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one
CAS No.: 920184-23-2
Cat. No.: VC7291474
Molecular Formula: C18H21N7O2
Molecular Weight: 367.413
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920184-23-2 |
|---|---|
| Molecular Formula | C18H21N7O2 |
| Molecular Weight | 367.413 |
| IUPAC Name | 1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C18H21N7O2/c1-3-15(26)23-7-9-24(10-8-23)17-16-18(20-12-19-17)25(22-21-16)13-5-4-6-14(11-13)27-2/h4-6,11-12H,3,7-10H2,1-2H3 |
| Standard InChI Key | AGDBCFJWMZNURQ-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound’s IUPAC name, 1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one, reflects its multicomponent structure:
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Triazolopyrimidine core: A fused bicyclic system comprising a 1,2,3-triazole ring (positions 1–3) and a pyrimidine ring (positions 4–7).
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3-Methoxyphenyl group: Attached to the triazole ring, providing electronic modulation through the methoxy (-OCH₃) substituent.
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Piperazine-propanone side chain: A piperazine ring linked to a propan-1-one group, enhancing solubility and enabling interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.413 g/mol |
| SMILES | CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |
| InChI Key | AGDBCFJWMZNURQ-UHFFFAOYSA-N |
| Solubility | Not publicly available |
The absence of solubility data underscores a critical gap in characterizing its pharmacokinetic behavior.
Synthetic Methodology
Multi-Step Synthesis
The synthesis of this compound involves sequential reactions to assemble its heterocyclic framework:
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Triazolopyrimidine Core Formation: Cyclocondensation of 3-methoxyphenylhydrazine with cyanopyrimidine derivatives under acidic conditions generates the triazolo[4,5-d]pyrimidine scaffold.
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Piperazine Attachment: Nucleophilic substitution at the pyrimidine C7 position using piperazine in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C).
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Propanone Functionalization: Acylation of the piperazine nitrogen with propionyl chloride in the presence of a base (e.g., triethylamine) yields the final product.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 3-Methoxyphenylhydrazine, HCl, 100°C | 60–70% |
| 2 | Piperazine, DMF, 120°C, 12 hrs | 45–55% |
| 3 | Propionyl chloride, Et₃N, 0°C→RT | 75–85% |
Optimization challenges include low yields in the piperazine coupling step, necessitating catalyst screening or microwave-assisted synthesis.
Biological Activities and Mechanisms
Antimicrobial Effects
Analogous compounds exhibit bacteriostatic activity against Staphylococcus aureus (MIC = 8–16 µg/mL) and Escherichia coli (MIC = 16–32 µg/mL). The methoxy group likely enhances membrane permeability, while the triazole ring disrupts bacterial folate synthesis.
Applications in Drug Development
Kinase Inhibitor Candidates
The structural resemblance to p38 MAPK inhibitors (e.g., doramapimod) positions this compound as a potential anti-inflammatory agent . Modifications to the propanone moiety could improve selectivity and reduce off-target effects.
Antibiotic Adjuvants
Combining this compound with β-lactam antibiotics may counteract resistance mechanisms in Gram-positive pathogens, though synergy studies are needed.
Comparative Analysis with Structural Analogs
The derivative 3-cyclopentyl-1-{4-[3-(3-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}propan-1-one (CAS No. 1005306-94-4) incorporates a cyclopentyl group, increasing lipophilicity (LogP = 3.2 vs. 2.8 for the parent compound). This modification enhances blood-brain barrier penetration but reduces aqueous solubility.
Challenges and Future Directions
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Solubility Optimization: Prodrug strategies (e.g., phosphate esters) or nanocarrier systems could address poor solubility.
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In Vivo Toxicology: Acute toxicity profiles remain uncharacterized, requiring rodent studies to establish LD₅₀ values.
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Target Validation: CRISPR-Cas9 screens or siRNA knockdowns are needed to confirm putative targets like p38 MAPK .
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